4-(2-chlorophenyl)-5-(4-ethoxyphenyl)-3-phenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one
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Overview
Description
4-(2-CHLOROPHENYL)-5-(4-ETHOXYPHENYL)-3-PHENYL-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE is a complex organic compound with a unique structure that combines multiple aromatic rings and heterocyclic elements
Preparation Methods
The synthesis of 4-(2-CHLOROPHENYL)-5-(4-ETHOXYPHENYL)-3-PHENYL-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE typically involves multi-step organic reactions. The synthetic route often starts with the preparation of intermediate compounds, which are then subjected to cyclization reactions under specific conditions to form the final product. Industrial production methods may involve optimization of these synthetic routes to increase yield and purity, utilizing advanced techniques such as catalytic processes and high-throughput screening.
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common reagents for these reactions include halogens, acids, bases, and metal catalysts. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
4-(2-CHLOROPHENYL)-5-(4-ETHOXYPHENYL)-3-PHENYL-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar compounds to 4-(2-CHLOROPHENYL)-5-(4-ETHOXYPHENYL)-3-PHENYL-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE include other pyrrolo[3,4-c]pyrazole derivatives. These compounds share a similar core structure but differ in the substituents attached to the aromatic rings. The uniqueness of 4-(2-CHLOROPHENYL)-5-(4-ETHOXYPHENYL)-3-PHENYL-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE lies in its specific combination of substituents, which may confer distinct chemical and biological properties.
Properties
Molecular Formula |
C25H20ClN3O2 |
---|---|
Molecular Weight |
429.9 g/mol |
IUPAC Name |
4-(2-chlorophenyl)-5-(4-ethoxyphenyl)-3-phenyl-1,4-dihydropyrrolo[3,4-c]pyrazol-6-one |
InChI |
InChI=1S/C25H20ClN3O2/c1-2-31-18-14-12-17(13-15-18)29-24(19-10-6-7-11-20(19)26)21-22(16-8-4-3-5-9-16)27-28-23(21)25(29)30/h3-15,24H,2H2,1H3,(H,27,28) |
InChI Key |
AYDHDEICWWFEHF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(C3=C(C2=O)NN=C3C4=CC=CC=C4)C5=CC=CC=C5Cl |
Origin of Product |
United States |
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